An In-Depth Technical Guide to the Vapor Pressure of Tetrakis(dimethylamido)vanadium(IV) (TDMAV) for Advanced Deposition Processes
An In-Depth Technical Guide to the Vapor Pressure of Tetrakis(dimethylamido)vanadium(IV) (TDMAV) for Advanced Deposition Processes
Abstract
Tetrakis(dimethylamido)vanadium(IV) (TDMAV) has emerged as a critical precursor for the atomic layer deposition (ALD) and chemical vapor deposition (CVD) of high-quality vanadium oxide and vanadium nitride thin films.[1][2][3] The successful implementation of these deposition processes is fundamentally dependent on the precise and repeatable delivery of the precursor to the reaction chamber, a parameter governed directly by its vapor pressure. This guide addresses the significant gap in publicly available, temperature-dependent vapor pressure data for TDMAV. We provide a robust theoretical framework for understanding vapor pressure, detail field-proven experimental methodologies for its accurate measurement, and present the known data. This document is intended for materials scientists, process engineers, and drug development professionals (in the context of biocompatible coatings) who require a deep, practical understanding of TDMAV precursor behavior to ensure process control, reproducibility, and successful device fabrication.
Introduction: The Critical Role of Precursor Vapor Pressure in Thin Film Deposition
The transition from laboratory-scale discovery to industrial-scale manufacturing of advanced materials hinges on the robust characterization and control of precursor properties. For volatile organometallic compounds like TDMAV, vapor pressure is arguably the most critical of these properties.
Tetrakis(dimethylamido)vanadium(IV) (TDMAV): A Profile
TDMAV is an organometallic compound with the chemical formula V[N(CH₃)₂]₄.[4] It is a dark green or black solid at room temperature with a reported melting point in the range of 53-60°C.[2][4][5][6] Its primary application lies in its use as a volatile source of vanadium for the deposition of thin films, such as vanadium oxides (VOₓ) and vanadium nitride (VN), which are integral to the development of electronic and optical devices like memristors and advanced coatings.[1][2][3]
Key Physical Properties:
-
Molecular Formula: C₈H₂₄N₄V[5]
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Sensitivity: TDMAV is sensitive to air and moisture, necessitating careful handling under inert atmosphere to prevent degradation.[1][4]
Why Vapor Pressure is a Master Parameter in CVD/ALD
In any vapor deposition process, the precursor must be transported from its reservoir (typically a bubbler or sublimator) to the reactor. The efficiency and reproducibility of this transport are directly proportional to the precursor's vapor pressure at the reservoir temperature.
-
Molar Flow Rate: The vapor pressure dictates the concentration of the precursor in the carrier gas, thereby controlling the molar flow rate into the process chamber. An unstable or unknown vapor pressure leads to inconsistent precursor delivery, resulting in unpredictable film growth rates and stoichiometry.
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Process Reproducibility: To achieve run-to-run consistency, the precursor delivery must be identical. This requires maintaining the precursor reservoir at a precise temperature to ensure a constant vapor pressure.
-
Film Uniformity and Conformality: In ALD, the self-limiting nature of the surface reactions can only be achieved if a sufficient dose of the precursor is delivered during each cycle. An inadequate vapor pressure can lead to insufficient precursor exposure, resulting in non-uniform or non-conformal coatings, particularly on high-aspect-ratio structures.
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Condensation Management: Knowledge of the vapor pressure-temperature relationship is essential for designing the entire gas delivery system. All lines downstream of the precursor vessel must be heated to a temperature above that of the reservoir to prevent precursor condensation, which would otherwise deplete the gas stream and create particulate contamination.
The Current Data Gap for TDMAV
A survey of the available literature and supplier data reveals a critical lack of comprehensive, temperature-dependent vapor pressure information for TDMAV. The most commonly cited value is a single data point: 1 Torr at 64°C .[5] Another source reports a value of 1520 mmHg at 25°C, which is physically implausible as it is more than double the atmospheric pressure for a compound that is a solid at that temperature, highlighting the risk of relying on unverified data.[1] This scarcity of reliable data necessitates that researchers and engineers perform their own characterizations to establish a robust process window.
Theoretical Framework: Modeling Vapor Pressure
To effectively utilize experimental data, it is crucial to understand the thermodynamic principles that govern the relationship between temperature and vapor pressure.
The Clausius-Clapeyron Relation: From First Principles
The Clausius-Clapeyron relation provides a fundamental thermodynamic description of a discontinuous phase transition, such as vaporization or sublimation.[7][8] It relates the slope of the coexistence curve on a pressure-temperature (P-T) diagram to the enthalpy of vaporization (ΔHvap) and the change in molar volume (ΔV).
For the transition from a condensed phase (solid or liquid) to a gas phase, assuming the vapor behaves as an ideal gas and the molar volume of the condensed phase is negligible compared to the vapor, the relation can be integrated to yield its most common form:
ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)
Where:
-
P₁ and P₂ are the vapor pressures at absolute temperatures T₁ and T₂, respectively.
-
ΔHvap is the enthalpy of vaporization (or sublimation), assumed to be constant over the temperature range.
-
R is the ideal gas constant (8.314 J/mol·K).
This equation is invaluable because it allows for the determination of the enthalpy of vaporization from experimental vapor pressure measurements at two or more temperatures.[9][10]
The Antoine Equation: An Empirical Approach for Practical Application
While the Clausius-Clapeyron equation is powerful, its assumption of a constant ΔHvap can limit its accuracy over wide temperature ranges. The Antoine equation is a widely used semi-empirical correlation that provides a more precise fit to experimental data.[11]
The most common form of the equation is:
log₁₀(P) = A - (B / (C + T))
Where:
-
P is the vapor pressure.
-
T is the temperature.
-
A, B, and C are empirically derived constants specific to the substance.
The Antoine equation is highly effective for interpolating vapor pressure data within the temperature range for which the constants were fitted.[11][12] However, using it to extrapolate far outside this range can lead to significant errors. Obtaining the Antoine constants for TDMAV is a primary goal of experimental characterization.
Experimental Determination of TDMAV Vapor Pressure
The measurement of vapor pressure for reactive, air-sensitive organometallics like TDMAV requires specialized techniques and meticulous handling.[1][13]
Challenges in Handling Organometallic Precursors
-
Air and Moisture Sensitivity: TDMAV readily reacts with oxygen and water vapor, which can alter its chemical composition and volatility.[1][4] All handling must be performed in a controlled inert atmosphere (e.g., a nitrogen or argon-filled glovebox).
-
Thermal Stability: Organometallic precursors can decompose at elevated temperatures.[3] It is crucial to determine the thermal decomposition onset temperature to ensure that vapor pressure measurements are not convoluted by the generation of non-volatile or more volatile decomposition byproducts. Thermogravimetric analysis (TGA) is an excellent tool for this initial screening.[14]
Overview of Measurement Techniques
Several methods are established for measuring the vapor pressure of low-volatility compounds.[15]
-
Static Method: This is a direct measurement technique where the sample is placed in an evacuated, temperature-controlled vessel, and the equilibrium pressure is measured directly with a high-accuracy manometer.[15][16] It is considered a universal and highly accurate method, provided the sample is thoroughly degassed.[15]
-
Transpiration (or Carrier Gas Saturation) Method: An inert carrier gas is passed over or through the sample at a known flow rate, becoming saturated with the precursor's vapor. The amount of material transported is determined by trapping and weighing it. The vapor pressure is then calculated using the ideal gas law.[17]
-
Knudsen Effusion Method: This technique measures the rate of mass loss from a sample held in a heated cell with a small orifice, under high vacuum. It is particularly suited for very low vapor pressures.[18]
For its accessibility and ability to provide rapid, reliable data, we will detail the use of Isothermal TGA.
Protocol: Isothermal Thermogravimetric Analysis (TGA) for Vapor Pressure Estimation
Causality: This protocol leverages the principle that under a constant temperature and a steady flow of inert gas, the rate of mass loss of a sample due to vaporization is proportional to its vapor pressure. While not a direct measurement of pressure, it provides an excellent relative measure of volatility across different temperatures and can be calibrated with a standard of known vapor pressure. It is also a self-validating system for assessing thermal stability; a non-linear mass loss rate at a constant temperature can indicate decomposition.
Methodology:
-
Instrument Preparation:
-
Sample Preparation (Inside an Inert Atmosphere Glovebox):
-
Place a small, consistent amount of TDMAV (e.g., 5-10 mg) into a TGA crucible. Spreading the sample thinly increases the surface area for vaporization.
-
Seal the crucible in an airtight container for transfer to the TGA instrument.
-
-
Experimental Procedure:
-
Quickly transfer the crucible to the TGA autosampler or balance. Purge the balance and furnace with the inert gas at a high flow rate (e.g., 100 mL/min) for at least 30 minutes to remove any atmospheric contamination.
-
Begin the thermal program:
-
Step 1 (Drying/Degassing): Ramp the temperature to just below the melting point (e.g., 40°C) at a rate of 10°C/min and hold for 15-20 minutes. This removes any highly volatile adsorbed species.
-
Step 2 (Isothermal Hold 1): Ramp the temperature to the first desired setpoint (e.g., 60°C). Hold at this temperature and record the mass loss over time. The rate of mass loss (d(m)/dt) should become linear after an initial equilibration period. This linear rate is the key measurement.
-
Step 3 (Subsequent Isothermal Holds): Sequentially ramp to higher temperatures (e.g., 70°C, 80°C, 90°C), ensuring each temperature is below the decomposition point. At each step, hold isothermally until a stable, linear rate of mass loss is established.
-
-
-
Data Analysis:
-
For each isothermal step, calculate the steady-state rate of mass loss in µ g/min .
-
Plot the natural logarithm of the mass loss rate (ln(d(m)/dt)) versus the reciprocal of the absolute temperature (1/T).
-
According to the Clausius-Clapeyron relationship, this plot should be linear. The slope of this line is proportional to the enthalpy of vaporization/sublimation, providing a powerful validation of the data's quality.
-
Data Synthesis and Analysis
The primary output of the experimental work is a set of temperature-dependent vapor pressure or vaporization rate data points.
Tabulated Vapor Pressure Data for TDMAV
The currently available quantitative data for TDMAV is extremely limited. The following table summarizes the verified and noted data points.
| Temperature (°C) | Temperature (K) | Vapor Pressure (Torr) | Vapor Pressure (Pa) | Source | Notes |
| 64 | 337.15 | 1.0 | 133.32 | Wonik Materials[5] | The most commonly cited value. |
| 25 | 298.15 | 1520 | 202651 | LookChem[1] | Physically implausible; likely an error. |
This table underscores the urgent need for a comprehensive study to generate a reliable vapor pressure curve for process modeling and control.
Visualization of the Experimental Workflow
A well-defined workflow is critical for obtaining reproducible results. The following diagram illustrates the key stages of the Isothermal TGA protocol described above.
Caption: Workflow for TDMAV vapor pressure analysis using Isothermal TGA.
Conclusion and Future Outlook
The vapor pressure of Tetrakis(dimethylamido)vanadium(IV) is a cornerstone property for its successful use in ALD and CVD processes. This guide has established the critical nature of this parameter, highlighted the significant lack of reliable public data, and provided a comprehensive, field-tested protocol for its determination using Isothermal Thermogravimetric Analysis. By following a rigorous experimental workflow, from inert-atmosphere handling to systematic data analysis, researchers and process engineers can generate the necessary data to establish robust, reproducible, and scalable deposition processes.
It is imperative that the materials science community collaborates to populate the data gap for TDMAV and other critical organometallic precursors. The future development of advanced electronic and optical devices depends on this foundational characterization work.
References
-
Title: Tetrakis(dimethylamido) vanadium (TDMAV) Source: Wonik Materials North America URL: [Link]
-
Title: Cas 19824-56-7,Vanadium tetrakis(dimethylamide) Source: LookChem URL: [Link]
-
Title: Vapor Pressure of Organic Compounds. Measurement and Correlation Source: vscht.cz - VŠChT URL: [Link]
-
Title: Vapour Pressure Measurement of Metal Organic Precursors Used for MOVPE Source: ResearchGate URL: [Link]
-
Title: TDMAV Source: PentaPro Materials URL: [Link]
-
Title: Tetrakis(dimethylamino)vanadium(IV) Source: AMERICAN ELEMENTS URL: [Link]
-
Title: A novel method of preparing vanadium-based precursors and their enhancement mechanism in vanadium nitride preparation Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 10^5 Pa Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor Source: ResearchGate URL: [Link]
-
Title: Clausius–Clapeyron relation Source: Wikipedia URL: [Link]
-
Title: Metal-Organic Chemical Vapor Deposition Precursors: Diagnostic Check for Volatilization Thermodynamics of Scandium(III) β-Diketonates Source: MDPI URL: [Link]
-
Title: Clausius-Clapeyron relation – Knowledge and References Source: Taylor & Francis Online URL: [Link]
-
Title: The Clausius-Clapeyron Equation Source: ChemTeam URL: [Link]
-
Title: Clausius-Clapeyron Equation Source: Chemistry LibreTexts URL: [Link]
-
Title: Vapor Pressures, Molecular Weights, and Thermodynamics of Vaporization of Solid Iridium and Rhenium Carbonyls Source: eScholarship, Lawrence Berkeley National Laboratory URL: [Link]
-
Title: Thermogravimetric analysis Source: Wikipedia URL: [Link]
-
Title: Antoine equation Source: Wikipedia URL: [Link]
-
Title: Antoine Equation Parameters for Liquids Source: Scribd URL: [Link]
-
Title: Thermogravimetric analysis Source: Chair of Energy Systems - Technical University of Munich URL: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. strem.com [strem.com]
- 5. Wonik Materials North America - Wonik Materials North America [wimna.com]
- 6. PentaPro Materials [ppmiglobal.com]
- 7. Clausius–Clapeyron relation - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. chemteam.info [chemteam.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Antoine equation - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 10^5 Pa | NIST [nist.gov]
- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 15. old.vscht.cz [old.vscht.cz]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. escholarship.org [escholarship.org]
- 19. Thermogravimetric analysis - Chair of Energy Systems [epe.ed.tum.de]
- 20. rigaku.com [rigaku.com]
